2-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This compound features a unique bicyclic structure that integrates a pyridazine ring with a tetrahydropyridine moiety, making it of interest in medicinal chemistry and drug development.
The synthesis of this compound has been documented in various scientific studies, particularly focusing on its potential therapeutic uses and synthetic methodologies. The primary methods for synthesizing pyridazinones involve condensation reactions between hydrazones and active methylene compounds, typically under acidic conditions such as acetic anhydride .
This compound can be classified as:
The synthesis of 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is typically achieved through a multi-step process involving:
The synthesis often employs acetic anhydride as a solvent and reagent to promote the reaction and enhance yields. The reaction conditions are optimized for temperature and time to maximize product formation while minimizing by-products .
The compound can undergo various chemical reactions typical for pyridazinones:
Reactions involving this compound often require careful control of conditions such as pH and temperature to prevent decomposition or unwanted side reactions. Spectroscopic techniques like NMR and IR are commonly used to monitor reaction progress and confirm product identity .
The mechanism of action for 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one primarily involves its interaction with biological targets such as enzymes or receptors. The specific mechanism may vary depending on the target but generally includes:
Research indicates that compounds in this class may exhibit anti-inflammatory and anticancer activities due to their ability to modulate signaling pathways involved in cell growth and differentiation .
2-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities to establish its utility in clinical settings .
The systematic naming of polycyclic heterocycles follows IUPAC rules prioritizing: (1) principal heterocycle selection; (2) atom numbering; and (3) fusion orientation specification. For 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1710195-27-9), "pyridazinone" is the parent heterocycle due to its higher Hantzsch priority over pyridine. The saturated tetrahydropyridine ring is denoted by the "5,6,7,8-tetrahydro" prefix, while the fusion atom positions ([4,3-c]) specify connectivity: pyridine atoms 4 and 3 fuse to pyridazinone atoms c and d (adjacent positions) [1] [7]. The cyclopropylmethyl substituent at N2 uses locant "2-" for the attachment point, with "cyclopropylmethyl" as the alkyl group descriptor. This systematic name unambiguously defines the structure, as reflected in its molecular formula (C₁₁H₁₅N₃O, MW 205.26 g/mol), SMILES (O=C1C=C(CNCC2)C2=NN1CC1CC1), and InChIKey (YFKYRAUQULUAAK-UHFFFAOYSA-N) [1].
Table 1: Nomenclature Descriptors of 2-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Component | Descriptor | Role |
---|---|---|
Parent Ring | Pyridazin-3(2H)-one | Principal heterocycle |
Fusion System | 5,6,7,8-Tetrahydropyrido[4,3-c] | Fused bicyclic scaffold |
Substituent | 2-(Cyclopropylmethyl) | N2-bound alkyl group |
Stereochemistry | — | Not specified (achiral) |
The pyridazino[4,3-c]pyridine scaffold in our target compound differs significantly from pyrazolo-pyridine systems in electronic distribution and hydrogen-bonding capacity. Pyridazino-pyridines feature two nitrogen atoms in the pyridazine ring (positions 1 and 2) and one in pyridine (position 3), creating a tridentate hydrogen-bond acceptor system. This contrasts with pyrazolo[4,3-c]pyridines, where the pyrazole ring contributes two adjacent nitrogens (one potentially basic). The pyridazinone’s carbonyl at C3 introduces a hydrogen-bond donor/acceptor pair, enhancing molecular recognition potential versus non-carbonyl-containing analogs [3] [7] [9].
Ring saturation further modulates properties: saturation at the pyridine ring (5,6,7,8-tetrahydro) reduces aromaticity, increasing conformational flexibility and basicity (pKₐ shift ~1–2 units). This is evidenced by comparing 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 39716-50-2, C₇H₉N₃O) [3] with its unsaturated counterpart. N-methylation at position 2 (CAS 1341677-30-2) [9] exemplifies how substituents alter polarity; replacing methyl with cyclopropylmethyl introduces steric bulk and electronic modulation via the cyclopropane ring’s σ-bonds.
Table 2: Bicyclic Heterocycle Scaffold Comparison
Parameter | Pyridazino[4,3-c]pyridazinone (e.g., Target Compound) | Pyrazolo[4,3-c]pyridine (e.g., CID 89658913) |
---|---|---|
Core Formula | C₇H₇N₃O (unsaturated) | C₇H₇N₃ (unsaturated) |
Key Functional Group | Pyridazinone C=O | None |
H-Bond Acceptors | 4 atoms (O, N1, N2, N3) | 3 atoms (N1, N2, N3) |
pKₐ (Predicted) | ~3.5 (pyridazinone), ~7.5 (pyridine N) | ~4.5 (pyrazole N), ~7.0 (pyridine N) |
Representative Analog | 2-Methyl derivative (CAS 1341677-30-2) [9] | 2-Cyclopropyl-3-methyl-4,5,6,7-tetrahydroindazole (CID 89658913) [4] |
The cyclopropylmethyl group on N2 exerts profound stereoelectronic effects due to the cyclopropane ring’s unique orbital geometry. Cyclopropane’s C–C bonds exhibit high σ-character with significant p-orbital contribution, enabling hyperconjugation with adjacent systems. In the target compound, the cyclopropylmethyl bridges the electron-deficient pyridazinone nitrogen and the strained cyclopropane ring, creating a “bisected” conformation where one cyclopropane C–C bond aligns parallel to the N–CH₂ bond axis. This alignment maximizes σ→p orbital overlap, stabilizing developing positive charge at nitrogen via negative hyperconjugation – a phenomenon validated in cyclopropylmethyl carbocation studies [5] [6].
Compared to linear alkyl chains (e.g., n-propyl), cyclopropylmethyl enhances:
These effects are leveraged in PDE10 inhibitors (e.g., imidazo[1,2-b]pyridazines), where cyclopropylmethyl substituents improve target binding and metabolic stability versus methyl or ethyl analogs [8]. The electron-donating effect also subtly alters the pyridazinone’s carbonyl IR stretch (predicted Δν = -15 cm⁻¹ vs. N-methyl derivative), impacting dipole-dependent interactions.
Table 3: Structural Analogs Featuring Cyclopropylmethyl Substituents
Compound Name | CAS/Identifier | Molecular Formula | Key Differences from Target Compound |
---|---|---|---|
2-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | 1710195-27-9 | C₁₁H₁₅N₃O | Target compound |
2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | CID 83671004 | C₁₁H₁₅N₃O | Pyrimidinone vs. pyridazinone; fusion at [4,3-d] |
2-Cyclopropyl-3-methyl-4,5,6,7-tetrahydroindazole | CID 89658913 | C₁₁H₁₆N₂ | Indazole vs. pyridazinone; no carbonyl |
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | 39716-50-2 | C₇H₉N₃O | Unsubstituted at N2; no cyclopropylmethyl |
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | 1341677-30-2 | C₈H₁₁N₃O | Methyl vs. cyclopropylmethyl at N2 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9